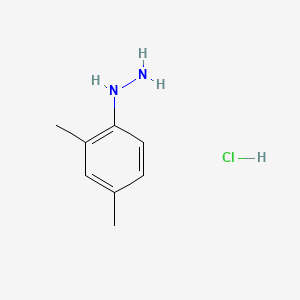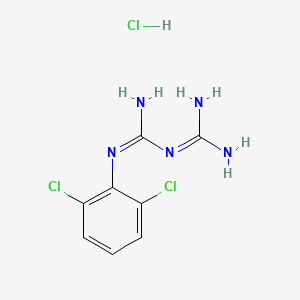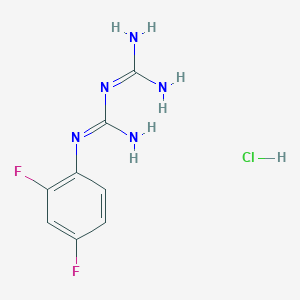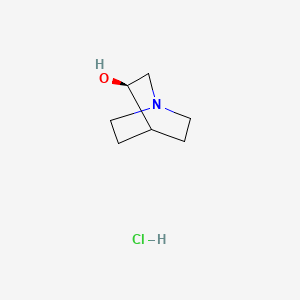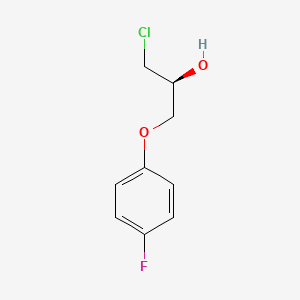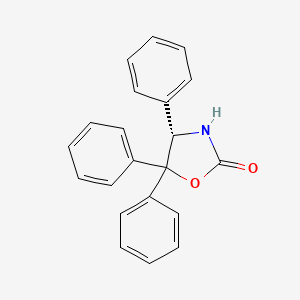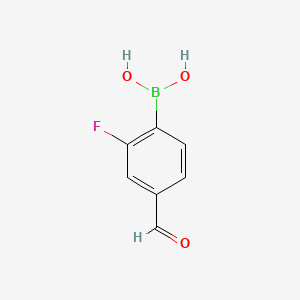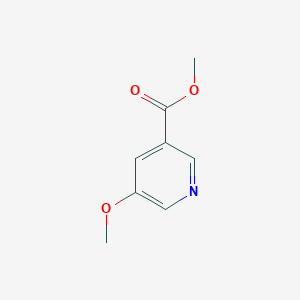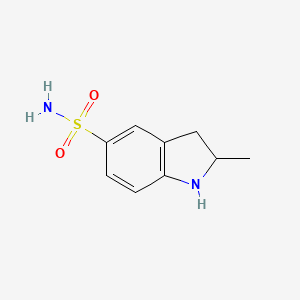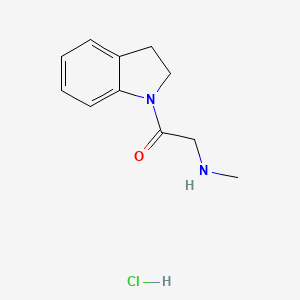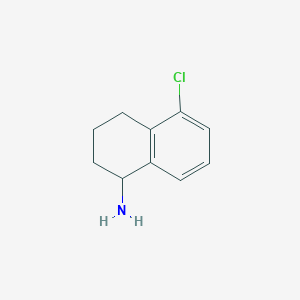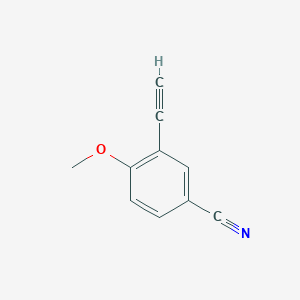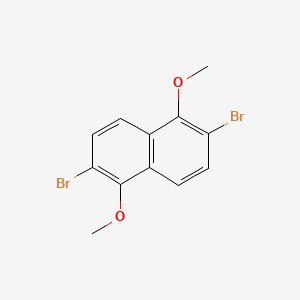
2,6-Dibromo-1,5-dimethoxynaphthalene
Übersicht
Beschreibung
2,6-Dibromo-1,5-dimethoxynaphthalene is an important material intermediate compound used as building blocks to construct small semiconductor molecules or polymers in organic photovoltaic, OLED, and OFET devices .
Synthesis Analysis
An efficient and selective two-step process for 2,6-Dibromo-1,5-dimethoxynaphthalene has been developed, starting from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol .Molecular Structure Analysis
The molecular formula of 2,6-Dibromo-1,5-dimethoxynaphthalene is C12H10Br2O2 . The InChI code is 1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dibromo-1,5-dimethoxynaphthalene is 346.01 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass is 345.90271 g/mol and the monoisotopic mass is 343.90475 g/mol . The topological polar surface area is 18.5 Ų . The compound has a complexity of 213 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2,6-Dibromo-1,5-dimethoxynaphthalene is synthesized from 2,6-dihydroxynaphthalene, using dimethyl sulfate as a methylation agent in an aqueous solution of sodium hydroxide. The resulting product is a white crystal with high purity and a specific melting point, indicating its potential for various chemical applications (W. Dong-sheng, 2004).
Interaction with Other Chemicals
- Studies have shown that 2,6-Dibromo-1,5-dimethoxynaphthalene can interact with other chemicals, forming complex structures. For instance, it can form charge-transfer complexes and exhibit interactions in solid-state structures, as evidenced in its co-crystallization with other compounds (Dennis D. Cao et al., 2014).
Vibrational Spectroscopy Studies
- The compound has been characterized using vibrational spectroscopy techniques like FT-IR and FT-Raman. These studies provide insights into the molecular structure and natural bond orbital analysis, crucial for understanding its chemical behavior (M. Kandasamy et al., 2015).
Role in Photoredox Catalysis
- In photoredox catalysis, 2,6-Dibromo-1,5-dimethoxynaphthalene is used in combination with other compounds for the dehalogenation of various halogenated compounds. This showcases its potential in facilitating light-promoted photocatalytic processes (Tapan Maji et al., 2011).
Safety And Hazards
The safety information available suggests that personal protective equipment/face protection should be worn when handling 2,6-Dibromo-1,5-dimethoxynaphthalene . Adequate ventilation should be ensured, and ingestion and inhalation should be avoided . Dust formation should be avoided, and the compound should not get in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
2,6-dibromo-1,5-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIFUPVGQBTQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CC(=C2OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566089 | |
| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-1,5-dimethoxynaphthalene | |
CAS RN |
91394-96-6 | |
| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



